molecular formula C17H12F2N4O2 B6432892 N-(3,4-difluorophenyl)-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide CAS No. 1236260-67-5

N-(3,4-difluorophenyl)-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B6432892
CAS No.: 1236260-67-5
M. Wt: 342.30 g/mol
InChI Key: QUVYGTHYDXOKIX-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzimidazole core fused with a pyrimido ring, and substituted with a 3,4-difluorophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with formic acid or its derivatives. The resulting benzimidazole is then subjected to further functionalization to introduce the pyrimido ring and the 3,4-difluorophenyl group.

The reaction conditions for these steps often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical and biological properties.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It serves as a probe for studying biological processes, such as enzyme inhibition and receptor binding.

    Medicine: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells by targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets in cells. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and disrupting key cellular processes. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. By blocking these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

N-(3,4-difluorophenyl)-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide can be compared with other similar compounds, such as:

    Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents and functional groups. They are widely used in medicinal chemistry for their diverse biological activities.

    Pyrimido[1,2-a]benzimidazole derivatives: These compounds have a similar fused ring structure but may have different substituents, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

N-(3,4-difluorophenyl)-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a benzimidazole core with a pyrimido ring and a 3,4-difluorophenyl substituent, which contributes to its diverse pharmacological properties.

Chemical Structure

The molecular formula of the compound is C17H12F2N4O2C_{17}H_{12}F_2N_4O_2, and its IUPAC name is this compound. The structural characteristics are crucial for its biological activity, particularly in terms of interaction with molecular targets in cells.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors within cells. It is known to inhibit protein kinases, which are essential for cell signaling and proliferation. By blocking these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, showcasing its potential as an anticancer agent .

Biological Activity Overview

Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines. The following sections summarize key findings from recent studies.

Antitumor Activity

Recent studies have evaluated the antitumor efficacy of this compound against multiple cancer cell lines. The results indicate that it possesses potent cytotoxic effects:

Cell Line IC50 (μM) Assay Type
A5496.75 ± 0.192D Assay
HCC8276.26 ± 0.332D Assay
NCI-H3586.48 ± 0.112D Assay
A5499.31 ± 0.783D Assay
HCC82720.46 ± 8.633D Assay
NCI-H35816.00 ± 9.383D Assay

These results suggest that the compound is more effective in two-dimensional assays compared to three-dimensional assays, highlighting its potential for further development as an anticancer drug .

The proposed mechanisms include:

  • Inhibition of DNA-dependent enzymes : The compound binds to DNA and inhibits enzymes necessary for DNA replication and repair.
  • Induction of apoptosis : By disrupting critical signaling pathways, the compound can trigger programmed cell death in cancer cells.
  • Cell cycle arrest : It may prevent cells from progressing through the cell cycle, effectively halting tumor growth.

Case Studies

A notable study involved testing the compound's effects on human lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture methods. The findings indicated that the compound was significantly more effective in inhibiting cell proliferation in the A549 cell line compared to others tested:

  • A549 Cell Line : Exhibited an IC50 value of 6.75μM6.75\mu M in the 2D assay.
  • HCC827 Cell Line : Showed an IC50 value of 6.26μM6.26\mu M in the same format but was less effective in the 3D assay.

These results underscore the variability in response among different cancer types and highlight the importance of further investigation into its mechanisms and efficacy across various models .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O2/c18-10-6-5-9(7-11(10)19)20-16(25)14-8-15(24)22-17-21-12-3-1-2-4-13(12)23(14)17/h1-7,14H,8H2,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVYGTHYDXOKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001122697
Record name N-(3,4-Difluorophenyl)-1,2,3,4-tetrahydro-2-oxopyrimido[1,2-a]benzimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001122697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236260-67-5
Record name N-(3,4-Difluorophenyl)-1,2,3,4-tetrahydro-2-oxopyrimido[1,2-a]benzimidazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236260-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Difluorophenyl)-1,2,3,4-tetrahydro-2-oxopyrimido[1,2-a]benzimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001122697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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